molecular formula C28H45NO5S B1674695 Lefamulin CAS No. 1061337-51-6

Lefamulin

Número de catálogo B1674695
Número CAS: 1061337-51-6
Peso molecular: 507.7 g/mol
Clave InChI: KPVIXBKIJXZQJX-FCEONZPQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lefamulin, also known as BC-3781, is a pleuromutilin antibiotic used to treat community-acquired bacterial pneumonia (CABP). It belongs to the class of medicines known as pleuromutilin antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Lefamulin is a semi-synthetic pleuromutilin antibiotic. The C (14) side chain of lefamulin is responsible for its pharmacodynamic and antimicrobial properties, which helps in overcoming bacterial ribosomal resistance and mutations, thereby increasing the number of hydrogen bonds to the target site .


Molecular Structure Analysis

Lefamulin has a molecular formula of C28H45NO5S and a molecular weight of 567.79 g. The key structure is the C (14) side chain, which is largely responsible for the antimicrobial properties and pharmacokinetics of the compound, as well as the ability to be used systemically in humans .


Chemical Reactions Analysis

Lefamulin is stable in acidic and photolytic environmental circumstances, while it degraded in oxidative, basic, and thermal humidity environment .


Physical And Chemical Properties Analysis

Lefamulin appears as a solid and has a characteristic odor. It has a molecular weight of 507.7 g/mol .

Aplicaciones Científicas De Investigación

Community-Acquired Bacterial Pneumonia (CABP)

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Lefamulin, also referred to as BC-3781, is the primary pleuromutilin antibiotic which has been permitted for both intravenous and oral use in humans for the remedy of bacterial infections . It has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms which as often implicated in CABP .
  • Methods of Application : Lefamulin suppresses bacterial protein synthesis by interfering with peptidyl transfer, preventing peptide bond formation and chain elongation . The C (14) side chain is responsible for its pharmacodynamic and antimicrobial properties, together with supporting in overcoming bacterial ribosomal resistance and mutations improvement amplifying the number of hydrogen bonds to the target site .
  • Results or Outcomes : Lefamulin was shown to be non-inferior to moxifloxacin in the EMA (European Medicines Agency) main endpoint of the IACR (Investigator assessment of clinical response) in both studies . Lefamulin was approved by the US Food and Drugs Administration (FDA) for the treatment of CABP in August of 2019 .

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Lefamulin has demonstrated clinical efficacy in acute bacterial skin and skin structure infections (ABSSSI) in a Phase II clinical trial .

Community-Acquired Bacterial Pneumonia (CABP)

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Lefamulin, also referred to as BC-3781, is the primary pleuromutilin antibiotic which has been permitted for both intravenous and oral use in humans for the remedy of bacterial infections . It has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms which as often implicated in CABP .
  • Methods of Application : Lefamulin suppresses bacterial protein synthesis by interfering with peptidyl transfer, preventing peptide bond formation and chain elongation . The C (14) side chain is responsible for its pharmacodynamic and antimicrobial properties, together with supporting in overcoming bacterial ribosomal resistance and mutations improvement amplifying the number of hydrogen bonds to the target site .
  • Results or Outcomes : Lefamulin was shown to be non-inferior to moxifloxacin in the EMA (European Medicines Agency) main endpoint of the IACR (Investigator assessment of clinical response) in both studies . Lefamulin was approved by the US Food and Drugs Administration (FDA) for the treatment of CABP in August of 2019 .

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Lefamulin has demonstrated clinical efficacy in acute bacterial skin and skin structure infections (ABSSSI) in a Phase II clinical trial .

Community-Acquired Bacterial Pneumonia (CABP)

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Lefamulin, also referred to as BC-3781, is the primary pleuromutilin antibiotic which has been permitted for both intravenous and oral use in humans for the remedy of bacterial infections . It has shown activity against gram-positive bacteria including methicillin-resistant strains as well as atypical organisms which as often implicated in CABP .
  • Methods of Application : Lefamulin suppresses bacterial protein synthesis by interfering with peptidyl transfer, preventing peptide bond formation and chain elongation . The C (14) side chain is responsible for its pharmacodynamic and antimicrobial properties, together with supporting in overcoming bacterial ribosomal resistance and mutations improvement amplifying the number of hydrogen bonds to the target site .
  • Results or Outcomes : Lefamulin was shown to be non-inferior to moxifloxacin in the EMA (European Medicines Agency) main endpoint of the IACR (Investigator assessment of clinical response) in both studies . Lefamulin was approved by the US Food and Drugs Administration (FDA) for the treatment of CABP in August of 2019 .

Acute Bacterial Skin and Skin Structure Infections (ABSSSI)

  • Scientific Field : Clinical Pharmacology
  • Application Summary : Lefamulin has demonstrated clinical efficacy in acute bacterial skin and skin structure infections (ABSSSI) in a Phase II clinical trial .

Safety And Hazards

Lefamulin should be handled with care to avoid dust formation. Breathing its mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Direcciones Futuras

Despite FDA approval in August 2019 and subsequent EMA approval in July 2020, no real-world post-marketing data have been described in the literature regarding efficacy or tolerability. Surprisingly, this also includes a lack of case reports or case series descriptive studies. Therefore, real-world clinical investigations are critical for future acceptance of lefamulin, including the discovery of other therapeutic functions .

Propiedades

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45NO5S/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVIXBKIJXZQJX-FCEONZPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027896
Record name Lefamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lefamulin

CAS RN

1061337-51-6
Record name Lefamulin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1061337-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lefamulin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acet i c ac id, 2- [ [ (1R,2R,4R) -4-amino-2-hydroxycyclohexyl ] thio] -, (3aS,4R,5S,6S,8R,9R,9aR,10R)-6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lefamulin
Reactant of Route 2
Lefamulin
Reactant of Route 3
Lefamulin
Reactant of Route 4
Lefamulin
Reactant of Route 5
Lefamulin
Reactant of Route 6
Lefamulin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.